3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
This compound features a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a propanamide bridge to a (2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene moiety.
Synthesis: The synthesis likely involves coupling reactions between substituted 1,3,4-thiadiazoles and benzotriazinone derivatives. Analogous methods include refluxing oxadiazoles with phthalide derivatives (as in ) or using hydrazine hydrate and substituted benzoic acids to form triazole intermediates (). Spectral confirmation (IR, $^1$H NMR, MS) aligns with protocols described in and .
Properties
Molecular Formula |
C20H18N6O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H18N6O2S/c27-17(12-13-26-19(28)15-8-4-5-9-16(15)22-25-26)21-20-24-23-18(29-20)11-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,24,27) |
InChI Key |
HYEIMIBRDJJFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps. One common approach is the condensation of 4-oxo-1,2,3-benzotriazine with a suitable thiadiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolino derivatives, while substitution reactions can produce a wide range of functionalized benzotriazine-thiadiazole compounds .
Scientific Research Applications
Chemistry
In chemistry, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications .
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Researchers investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies to determine its suitability as a pharmaceutical agent .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Thiadiazole/Benzotriazinone Derivatives
Table 1: Key Structural Variations and Properties
Key Observations :
- Core Modifications: Replacing benzotriazinone with benzothiazole () alters electron distribution, which may affect binding affinity in biological systems.
Table 2: Reaction Conditions for Analogous Compounds
Comparison :
Spectral and Analytical Data
- IR Spectroscopy: The target compound’s carbonyl stretches (C=O in benzotriazinone and propanamide) are expected near 1680–1700 cm⁻¹, consistent with analogs in (1690 cm⁻¹) .
- NMR : The (2Z)-configuration of the thiadiazole-ylidene group would produce distinct $^1$H NMR signals for the phenethyl substituents (δ 2.8–3.2 ppm for CH₂ groups), as seen in similar sp²-hybridized systems .
Research Implications and Gaps
- Further studies should evaluate the phenethyl group’s role in target engagement.
- Optimization : Cyclobutyl () and methylbenzylidene () variants offer insights into steric and electronic tuning for enhanced potency.
References [1] Shaymaa K. Younis (2011). Synthesis of benzotriazinone derivatives. [4] Synthesis of 1,2,4-triazole derivatives (2011). [5] Spectral data for thiadiazole-acryloyl benzamides (2011). [6] Propanamide with benzothiazole core (2024). [8] Spiro-oxadiazole synthesis (2014). [11] Cyclobutyl-substituted analog (2023). [12] Methylbenzylidene-thiazolidinone derivative (2022).
Biological Activity
The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound belongs to the class of benzotriazine derivatives, known for their diverse biological activities. Its chemical formula is and it has a molecular weight of approximately 350.38 g/mol. The structure includes a benzotriazinone moiety linked to a thiadiazole ring, which is critical for its biological activity.
Anticancer Activity
Research indicates that benzotriazine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Table 1: Anticancer Activity of Benzotriazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 15 | Apoptosis induction |
| Compound B | MCF7 | 20 | Cell cycle arrest |
| Target Compound | HepG2 | TBD | TBD |
Antimicrobial Activity
Benzotriazine derivatives have also been explored for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The proposed mechanism involves the inhibition of bacterial DNA synthesis .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | TBD | TBD |
Anti-inflammatory Effects
Some studies suggest that benzotriazine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
A notable study synthesized a series of benzotriazine derivatives and evaluated their biological activities through in vitro assays. The findings demonstrated that certain modifications to the benzotriazine structure enhanced anticancer activity significantly compared to the parent compounds .
Another investigation focused on the docking studies of these compounds against specific protein targets involved in cancer progression and inflammation, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
